![molecular formula C13H15NO5 B1405077 N-Benzyloxycarbonylmethyl-succinamic acid CAS No. 147984-94-9](/img/structure/B1405077.png)
N-Benzyloxycarbonylmethyl-succinamic acid
Overview
Description
Succinic acid is an intermediate product of the tricarboxylic acid cycle (TCA) and is one of the most significant platform chemicals for the production of various derivatives with high added value . It’s also used in foods as a sequestrant, buffer, and a neutralizing agent .
Synthesis Analysis
Succinic acid can be produced through the bioconversion of lignocellulose based on the lignocellulose pretreatment processes and cellulose hydrolysis and fermentation principles . A method for synthesizing N- (benzyloxycarbonyl) succinimide by a one-pot two-phase method has been proposed, which includes adding purified water and hydroxylamine sulfate into a reaction container, dropwise adding liquid alkali under stirring, after dropwise adding, adding succinic anhydride in batches, dehydrating at high temperature and in vacuum under acid catalysis until no water is extracted .Scientific Research Applications
Solid-Phase Synthesis of Peptides
N-Benzyloxycarbonylmethyl-succinamic acid has been utilized in the solid-phase synthesis of peptides. In particular, N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), a derivative, is reported for preparing protected peptide segments combined with a Boc/Bzl protection scheme. HMFS is stable to the usual conditions of solid-phase peptide synthesis, allowing for the production of protected peptides in high yields and purities (Rabanal, Giralt, & Albericio, 1995).
Synthesis of Multivalent Neoglycoconjugates
The compound has been used in the synthesis of multivalent neoglycoconjugates. A series of N-linked α-sialodendrimers, scaffolded on an N,N-bis(3-aminopropyl)succinamic acid core, were synthesized using solid-phase chemistry, demonstrating its utility in complex biochemical syntheses (Llinares & Roy, 1997).
Conjugation to Monoclonal Antibodies
This compound derivatives have been used for the conjugation to antibodies. Specifically, the trihydroxamate bifunctional chelating agent N-[tris[2-[[N-(benzyloxy)amino]-carbonyl]ethyl]methyl]succinamic acid was conjugated to the CC49 monoclonal antibody using an improved active ester protocol. This process demonstrates its potential in biomedical applications, particularly in targeted therapy (Safavy et al., 1997).
Synthesis and Analgesic Activity Study
Research has also been conducted on the synthesis and analgesic activity of 2-amino-2-thiazolinium salts of substituted succinamic acids. This highlights its role in the development of potential nonnarcotic analgesics, underlining the compound's significance in medicinal chemistry (Burdulene et al., 1995).
Adsorption Properties Study
Another application involves the study of adsorption properties. Succinamic acid functionalized materials, like MCM-41, have been examined for their ability to adsorb dyes in aqueous solutions. This research is crucial in understanding the compound's potential in environmental chemistry and waste treatment processes (Mathew et al., 2016).
properties
IUPAC Name |
4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-8-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVRPLLSRMOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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